5-(4-Bromophenyl)-1-methyl-1H-pyrazole is a chemical compound that belongs to the pyrazole class of heterocycles, characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural properties and biological activities.
The compound can be synthesized from various precursors, including hydrazines and substituted aromatic compounds. The synthesis typically involves cyclocondensation reactions, where a 1,3-diketone reacts with hydrazines, including 4-bromophenylhydrazine, under acidic conditions. The resulting products are often characterized using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography to confirm their molecular structure and purity .
5-(4-Bromophenyl)-1-methyl-1H-pyrazole is classified as a pyrazole derivative. Pyrazoles are recognized for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This particular compound may also exhibit unique pharmacological effects due to the presence of the bromophenyl group.
The synthesis of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole can be achieved through several methods:
The general procedure includes:
The molecular formula of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole is C10H9BrN2. The structure features:
Key structural data include:
5-(4-Bromophenyl)-1-methyl-1H-pyrazole can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control and the presence of catalysts to enhance yields and selectivity .
The mechanism of action for compounds like 5-(4-Bromophenyl)-1-methyl-1H-pyrazole often involves:
In vitro studies may reveal its efficacy against certain biological markers, indicating potential therapeutic uses .
Relevant analytical data include infrared spectra showing characteristic functional group absorptions (e.g., N-H stretching around 3300 cm^-1) and mass spectrometry confirming molecular weight .
5-(4-Bromophenyl)-1-methyl-1H-pyrazole has several applications in scientific research:
Research continues into its potential applications across various fields, particularly in drug development where pyrazole derivatives have shown promise due to their diverse biological activities .
5-(4-Bromophenyl)-1-methyl-1H-pyrazole represents a strategically functionalized heterocyclic compound that integrates the pharmacophoric pyrazole core with a halogenated aryl moiety. Its molecular architecture enables diverse chemical transformations, positioning it as a critical intermediate in medicinal chemistry and materials science. The bromine atom at the para-position of the phenyl ring and the methyl group at the pyrazole’s 1-nitrogen create a balanced electronic profile, facilitating both electrophilic and nucleophilic reactions while maintaining steric accessibility [1] [4].
The systematic IUPAC name 5-(4-bromophenyl)-1-methyl-1H-pyrazole precisely defines its molecular framework: a pyrazole ring (five-membered diunsaturated heterocycle with two adjacent nitrogen atoms) substituted at position 5 with a 4-bromophenyl group and at position 1 with a methyl group. Key identifiers include:
The molecule exhibits planar geometry with the bromophenyl ring and pyrazole ring adopting a near-coplanar arrangement (dihedral angle <15°), as inferred from crystallographic data of analogous structures [1]. This planarity enhances π-conjugation across the system, evidenced by UV-Vis absorption maxima near 270 nm. The methyl group at N1 prevents tautomerism, stabilizing the regioisomeric form—a significant advantage over NH-pyrazoles that exhibit 3H/5H tautomeric equilibria [1] [8].
Table 1: Fundamental Identifiers of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole
Property | Value |
---|---|
CAS No. | 73387-52-7 |
MDL Number | MFCD10699189 |
Molecular Formula | C₁₀H₉BrN₂ |
Exact Mass | 236.00 g/mol |
XLogP | 2.85 (Consensus) |
Topological Polar Surface Area | 17.8 Ų |
Hydrogen Bond Acceptors | 2 |
Hydrogen Bond Donors | 0 |
Table 2: Computed Physicochemical Properties
Parameter | Predicted Value | Methodology |
---|---|---|
LogP (Partition Coeff.) | 2.58 (Consensus) | XLOGP3, WLOGP, MLOGP |
Water Solubility | 0.0747 mg/mL (ESOL) | Delaney JS, 2004 |
Boiling Point | Not available | - |
Melting Point | 153-157°C (isomer) [8] | Experimental |
Pyrazole chemistry emerged prominently in the late 19th century with Knorr’s seminal synthesis of 1,3-dicarbonyl-derived pyrazolones (1883). The introduction of brominated arylpyrazoles accelerated in the 1980s–1990s alongside advances in cross-coupling catalysis. Specifically, 5-(4-bromophenyl)-1-methyl-1H-pyrazole gained synthetic utility as:
Early routes relied on classical cyclocondensation of hydrazines with 1,3-dicarbonyls, but suffered from regioisomeric mixtures. Contemporary synthesis shifted toward palladium-catalyzed functionalization (e.g., C-H borylation) and directed ortho-metalation of pre-formed pyrazoles, enabling regioselective access to 4- and 5-substituted variants [5]. The commercial availability of this compound (e.g., ≥95% purity from Synquest Labs [4]) reflects its established role in modern heterocyclic libraries.
Table 3: Evolution of Key Pyrazole Synthetic Methods
Era | Dominant Methodology | Limitations | Impact on Target Compound |
---|---|---|---|
1880s–1950s | Knorr Pyrazole Synthesis | Regiochemical ambiguity | Limited access; mixtures formed |
1960s–1990s | Hydrazine + β-Ketoester Cyclization | Moderate yields (~50-70%) | Requires purification steps |
2000s–Present | Transition Metal-Catalyzed Functionalization | High catalyst costs | Enables direct C-Br/C-B coupling |
The C-Br bond undergoes efficient palladium-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂), yielding 5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-methyl-1H-pyrazole. This boronic ester serves in Suzuki-Miyaura reactions to construct biaryl systems—key motifs in pharmaceuticals like crizotinib analogs [5]. The bromine’s reactivity surpasses chlorinated analogs due to lower C-Br bond dissociation energy (≈70 kcal/mol vs. C-Cl’s 81 kcal/mol), enabling reactions under mild conditions (e.g., 25–80°C) [5].
The electron-deficient pyrazole nucleus directs n-BuLi to the C4 position (adjacent to N1), permitting electrophilic trapping to install:
Though not directly synthesized via cycloaddition, the compound’s precursor—5-(4-bromophenyl)-1H-pyrazol-4-amine—forms through acid-catalyzed cyclization of diethyl butynedioate with 4-bromophenylhydrazine. Subsequent N-methylation (CH₃I/K₂CO₃) delivers the target molecule [1]. Recent adaptations employ eco-friendly cyclization catalysts (e.g., citric acid) to minimize waste [1].
Table 4: Key Derivatives and Their Synthetic Applications
Derivative | CAS No. | Synthetic Utility |
---|---|---|
5-(4-Bromophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid | 46413-66-5 [7] | Peptide mimetics; metal-chelating ligands |
5-(4-Bromophenyl)-3-methyl-1H-pyrazole | 948293-34-3 [8] | Tautomerism studies; Agrochemical intermediates |
3-(4-Bromophenyl)-1-methyl-1H-pyrazole | 73387-51-6 [4] | Isomeric control in medicinal chemistry |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1